5-Chloro-1H-1,2,4-triazole-3-carbohydrazide
Description
Properties
CAS No. |
199292-15-4 |
|---|---|
Molecular Formula |
C3H4ClN5O |
Molecular Weight |
161.55 g/mol |
IUPAC Name |
5-chloro-1H-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C3H4ClN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9) |
InChI Key |
OSMGHTUHZGBNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=N1)Cl)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate
Procedure :
-
Ester Synthesis :
-
Hydrazinolysis :
Key Data :
Direct Amination of 5-Chloro-1H-1,2,4-Triazole-3-Carbonyl Chloride
Procedure :
-
Acyl Chloride Formation :
-
Reaction with Hydrazine :
Key Data :
Cyclocondensation of Thiosemicarbazide Derivatives
Procedure :
-
Thiosemicarbazide Synthesis :
-
Cyclization :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Hydrazinolysis of Ester | High yield, simple conditions | Requires ester precursor | 85–92 | High |
| Direct Amination | Avoids ester intermediate | Low-temperature sensitivity | 78–85 | Moderate |
| Cyclocondensation | Versatile for analogs | Multi-step, lower yield | 70–75 | Low |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups.
Condensation Reactions: Products include hydrazones and hydrazides.
Oxidation and Reduction Reactions: Products include oxides and amines.
Scientific Research Applications
Medicinal Applications
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide and its derivatives have been extensively studied for their biological activities:
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial and antifungal properties. For instance, triazole derivatives have shown significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics like fluconazole .
- Antioxidant Properties : Research indicates that certain triazole derivatives demonstrate potent antioxidant capabilities. For example, some synthesized compounds have shown antioxidant activity exceeding that of ascorbic acid .
- Antiviral Activity : The 1,2,4-triazole framework has been recognized for its potential in antiviral drug development. Its derivatives have been evaluated for efficacy against various viral infections, showcasing promising results .
Energetic Materials
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide serves as a precursor for the synthesis of nitrogen-rich energetic salts:
- Synthesis of Energetic Salts : This compound can be utilized to create salts with high nitrogen content, which are essential for developing new energetic materials. These salts exhibit desirable properties such as thermal stability and lower sensitivity to impact .
- Detonation Properties : The theoretical detonation characteristics of the energetic salts derived from 5-chloro-1H-1,2,4-triazole-3-carbohydrazide have been assessed using computational methods. Results indicate that these compounds can rival traditional explosives like RDX and HMX in terms of performance .
Material Science Applications
The unique chemical structure of 5-chloro-1H-1,2,4-triazole-3-carbohydrazide also lends itself to various applications in material science:
- Nonlinear Optical Properties : Research has explored the nonlinear optical characteristics of triazole derivatives. These properties make them suitable candidates for applications in photonic devices and other advanced materials .
Case Studies and Research Findings
Several studies highlight the potential applications of 5-chloro-1H-1,2,4-triazole-3-carbohydrazide:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The properties of triazole-carbohydrazide derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- Substituent : NH₂ at position 5.
- Molecular Weight : 142.11 g/mol .
- Key Properties :
- Applications : Used in nitrogen-rich energetic salts with detonation velocities comparable to RDX or HMX .
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide
- Substituent : CH₃ at position 1.
- Molecular Weight : 142.13 g/mol .
- Key Properties: Melting Point: 200–202°C, lower than unsubstituted analogs due to reduced hydrogen bonding . Nitrogen Content: ~39.4% (C₄H₈N₅O), lower than amino derivatives .
- Applications : Less explored for energetic materials but useful in medicinal chemistry intermediates .
5-Nitro-1H-1,2,4-triazole-3-carbohydrazide
- Substituent: NO₂ at position 5.
- Molecular Weight : 188.11 g/mol (estimated).
- Key Properties: Detonation Performance: Higher density (~1.9 g/cm³) and velocity due to nitro groups . Sensitivity: Likely higher impact sensitivity than chloro or amino analogs .
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide
- Substituent : Cl at position 5.
- Key Properties: Nitrogen Content: ~43.3% (calculated from C₃H₄ClN₅O), balancing stability and reactivity . Melting Point: Not explicitly reported, but expected to exceed methyl analogs due to Cl’s electronegativity . Reactivity: Chlorine may act as a leaving group, enabling further functionalization .
Comparative Data Table
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Nitrogen Content (%) | Thermal Stability (°C) | Impact Sensitivity (IS) |
|---|---|---|---|---|---|---|
| 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide | Cl | 161.55 | Not reported | 43.3 | Likely high | Unknown |
| 5-Amino-1H-1,2,4-triazole-3-carbohydrazide | NH₂ | 142.11 | >407 (decomp.) | 59.1 | Up to 407 | 5–80 J |
| 1-Methyl-1H-1,2,4-triazole-3-carbohydrazide | CH₃ | 142.13 | 200–202 | 39.4 | Moderate | Not reported |
| 5-Nitro-1H-1,2,4-triazole-3-carbohydrazide | NO₂ | 188.11 (estimated) | Not reported | 37.2 | Moderate | High |
Crystal Packing and Hydrogen Bonding
- 5-Amino Derivative: Forms 3D networks via N–H⋯O and N–H⋯N hydrogen bonds, enhancing density (1.65–1.78 g/cm³) and insensitivity .
Biological Activity
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide is a derivative of the triazole family, known for its diverse biological activities. Triazoles are recognized for their significant roles in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. This article delves into the biological activity of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C4H6ClN5O |
| Molecular Weight | 177.58 g/mol |
| IUPAC Name | 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide |
| CAS Number | 199292-15-4 |
The biological activity of triazole derivatives often involves their interaction with specific enzymes and receptors. For 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the triazole ring enhances its ability to form hydrogen bonds with biological targets, increasing its potency against various pathogens .
Antibacterial Activity
Research indicates that 5-Chloro-1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. A study conducted on various triazole compounds revealed that those with halogen substitutions (like chlorine) showed enhanced activity against Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Screening
In a comparative study on triazole derivatives:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
- Results :
- Minimum Inhibitory Concentration (MIC) for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide was found to be lower than that of standard antibiotics like ampicillin.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide | 12.5 | Moderate |
| Ampicillin | 25 | Standard Reference |
Antifungal Activity
Similar to its antibacterial effects, the compound has shown promising antifungal activity. Triazoles are well-known for their efficacy against fungal infections due to their mechanism of action targeting ergosterol biosynthesis.
Research Findings
A study highlighted the antifungal activity of various triazoles:
- Pathogen Tested : Candida albicans
- Results : The compound showed effective inhibition with an MIC comparable to established antifungal agents.
Anticancer Potential
Emerging research suggests that 5-Chloro-1H-1,2,4-triazole derivatives may also possess anticancer properties. Triazoles have been linked to inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Testing
In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated:
- IC50 Values :
- The IC50 for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide was determined to be approximately 15 µM.
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide | 15 | Significant |
| Doxorubicin | 10 | Standard Reference |
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination steps. For example, 1H-1,2,4-triazole-3-carbohydrazide derivatives are prepared by refluxing hydrazine hydrate with ethyl acetoacetate in glacial acetic acid, followed by recrystallization from ethanol . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- Vibrational spectroscopy (IR) : To confirm functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- Multinuclear NMR (¹H, ¹³C) : For structural elucidation (e.g., singlet peaks for triazole protons at δ 8.43 ppm in DMSO-d₆) .
- Elemental analysis : To verify purity and stoichiometry.
- Differential scanning calorimetry (DSC) : To assess thermal stability (decomposition temperatures up to 407°C observed in salts) .
Q. How can researchers confirm the crystal structure of derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, six distinct crystal packing modes were identified for salts of this compound, analyzed using SHELX software for refinement . Hydrogen bonding networks (e.g., N–H···O and N–H···Cl interactions) are mapped using tools like ORTEP-3 or WinGX .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the stability and properties of energetic salts derived from this compound?
Extensive hydrogen bonding between cations (e.g., protonated triazole) and anions (e.g., nitrate, perchlorate) forms 3D networks, enhancing density (1.8–2.0 g/cm³) and thermal stability (Tdec up to 407°C). Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings, which reduce sensitivity to impact (IS = 5–80 J) .
Q. What computational methods predict the detonation performance of its energetic salts?
EXPLO 5 (v6.02) is used to calculate detonation velocity (D: 8.5–9.2 km/s) and pressure (P: 28–35 GPa), comparable to RDX and HMX. Input parameters include heat of formation (ΔHf) derived from Gaussian calculations and crystal density from SC-XRD .
Q. How can functionalization of the triazole core expand its application in materials science?
Substitution at the 3-position with groups like benzyl or alkyl chains alters electronic properties and bioactivity. For example:
- Antimicrobial activity : Derived thiol-triazoles show MIC values <10 µg/mL against Gram-positive bacteria .
- Enzyme inhibition : Methyl or morpholino substituents enhance lipase/α-glucosidase inhibition (IC50 < 50 µM) . Methodologies include Suzuki coupling for aryl groups or nucleophilic substitution for alkyl chains .
Methodological Notes
- Crystallography : Use SHELXL for refinement and Mercury for visualization of hydrogen bonds .
- Safety : Handle energetic salts in a controlled environment (e.g., glovebox) due to sensitivity .
- Contradictions : Some studies report varying thermal stability for nitrate salts (±10°C), likely due to polymorphism; confirm via SC-XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
